molecular formula C27H28ClFN6O B1245388 AV-412 free base CAS No. 451492-95-8

AV-412 free base

Cat. No.: B1245388
CAS No.: 451492-95-8
M. Wt: 507.0 g/mol
InChI Key: ZAJXXUDARPGGOC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

AV-412 free base plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ErbB2. It interacts with several biomolecules, including the EGFR mutants (L858R, T790M, L858R/T790M) and ErbB2. The nature of these interactions involves binding to the kinase domains of these receptors, thereby preventing their activation and subsequent signaling .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It inhibits EGF-dependent cell proliferation and abrogates EGFR signaling in gefitinib-resistant cell lines. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, in cancer xenograft models, this compound demonstrated complete inhibition of tumor growth in cell lines overexpressing EGFR and ErbB2 .

Molecular Mechanism

The molecular mechanism of this compound involves its irreversible and selective inhibition of the tyrosine kinase activities of EGFR and ErbB2. This inhibition leads to the suppression of downstream signaling pathways that are essential for tumor cell proliferation and survival. This compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows significant antitumor effects with daily and every-other-day dosing schedules, but not with a once-weekly schedule. This suggests that the stability and degradation of this compound are critical factors in its efficacy. Long-term studies have shown that this compound maintains its inhibitory effects on EGFR and ErbB2 signaling over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 30 mg/kg, this compound demonstrates complete inhibition of tumor growth in cancer xenograft models. Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with EGFR and ErbB2. These interactions lead to changes in metabolic flux and metabolite levels, affecting cellular energy production and utilization. The compound’s inhibition of EGFR and ErbB2 disrupts normal cellular metabolism, contributing to its antitumor effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. The distribution of this compound within the body is crucial for its therapeutic effects, as it needs to reach and maintain effective concentrations at the target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with EGFR and ErbB2. This localization is essential for its activity, as it needs to be in proximity to its targets to exert its inhibitory effects. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MP-412 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of MP-412 follows a similar synthetic route but is optimized for large-scale manufacturing. This includes:

Chemical Reactions Analysis

Types of Reactions: MP-412 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of MP-412 with modified biological activities, enhancing its efficacy against different cancer cell lines .

Scientific Research Applications

MP-412 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a model compound to study dual inhibition mechanisms of tyrosine kinases.

    Biology: Investigated for its effects on cell signaling pathways and cellular proliferation.

    Medicine: Explored as a therapeutic agent for treating cancers resistant to first-generation epidermal growth factor receptor inhibitors.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools

Comparison with Similar Compounds

Uniqueness of MP-412: MP-412 stands out due to its high potency against both wild-type and mutant forms of epidermal growth factor receptor and ErbB2, including those resistant to other inhibitors. Its ability to inhibit multiple targets simultaneously makes it a valuable therapeutic agent in cancer treatment .

Properties

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClFN6O/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXXUDARPGGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196403
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451492-95-8
Record name AV-412 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0451492958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AV-412 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AV-412 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41OXH4FE7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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